molecular formula C9H16N4O B13260810 [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol

[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13260810
M. Wt: 196.25 g/mol
InChI Key: UWCBIITVPHFKRE-UHFFFAOYSA-N
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Description

[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol is a chemical compound that features a triazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the reaction of piperidine derivatives with triazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with piperidine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the piperidine moiety can enhance binding affinity and specificity . These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol lies in its specific arrangement of functional groups, which can result in unique biological activities and chemical reactivity compared to its isomers and analogs .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

(4-methyl-5-piperidin-3-yl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C9H16N4O/c1-13-8(6-14)11-12-9(13)7-3-2-4-10-5-7/h7,10,14H,2-6H2,1H3

InChI Key

UWCBIITVPHFKRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C2CCCNC2)CO

Origin of Product

United States

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